3-(3-Acetylphenyl)-1,1-diphenylurea
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Overview
Description
The compound “3-(3-Acetylphenyl)-1,1-diphenylurea” likely belongs to the class of organic compounds known as ureas, which contain a functional group with the formula (NH2)2CO . Ureas are used in a wide range of applications, from fertilizers to pharmaceuticals.
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a urea group attached to a phenyl ring, which is further substituted with an acetyl group and two phenyl groups .Chemical Reactions Analysis
Ureas, including “this compound”, are known to be reactive towards a variety of nucleophiles, including alcohols and amines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Ureas in general are solid at room temperature and are soluble in water .Scientific Research Applications
DNA-binding Studies and Biological Activities
Research on nitrosubstituted acylthioureas, compounds structurally related to 3-(3-Acetylphenyl)-1,1-diphenylurea, has shown potential anti-cancer properties through DNA interaction studies. These studies indicate their antioxidant, cytotoxic, antibacterial, and antifungal activities against a range of organisms and cancer cells, suggesting their use in therapeutic applications (Tahir et al., 2015).
Neurotropic Activity
Another area of research involves the synthesis and evaluation of (Heterylphenylmethyl)-Amines and -Ureas for neurotropic activities, particularly as antiepileptic agents. This study highlights the potential of structurally related compounds in addressing neurological disorders (Shamshin et al., 2001).
Phosgene-free Synthesis
The catalyzed reductive carbonylation of nitrobenzene to produce 1,3-diphenylurea represents a significant advancement in safer, phosgene-free synthetic routes. This method offers a more environmentally friendly alternative for producing compounds that serve as intermediates in the synthesis of valuable chemical products (Vavasori & Ronchin, 2012).
Click Chemistry in Drug Discovery
The application of click chemistry in drug discovery, involving reliable chemical transformations, shows the utility of related compounds in developing new pharmaceuticals. The bio-compatibility and specificity of these reactions open up possibilities for creating drugs with enhanced properties (Kolb, Sharpless, & The Scripps, 2003).
Enzyme Inhibitors and Mercury Sensors
Unsymmetrical thiourea derivatives have been studied for their anti-cholinesterase activity and potential as sensing probes for mercury, highlighting their application in biochemical assays and environmental monitoring. This research suggests the versatility of thiourea derivatives in both therapeutic and analytical contexts (Rahman et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Mode of Action
For instance, benzylic halides, which share a similar structure, typically react via an SN1 or SN2 pathway .
Biochemical Pathways
These include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
3-(3-Acetylphenyl)-1,1-diphenylurea plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to inhibit certain kinases, thereby affecting phosphorylation processes crucial for cellular signaling .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell proliferation and survival . Additionally, it affects metabolic pathways by altering the activity of key metabolic enzymes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been found to inhibit the activity of certain proteases, thereby affecting protein degradation pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . In vivo studies have indicated that this compound undergoes metabolic degradation, leading to the formation of various metabolites that may have distinct biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to exert beneficial effects, such as enhancing cellular antioxidant capacity and reducing oxidative stress . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative and conjugative pathways, leading to the formation of metabolites that can be excreted from the body . The metabolic flux of this compound is influenced by the activity of enzymes such as cytochrome P450s, which play a crucial role in its biotransformation .
Properties
IUPAC Name |
3-(3-acetylphenyl)-1,1-diphenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-16(24)17-9-8-10-18(15-17)22-21(25)23(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWZHDSLACGHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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